(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate
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Overview
Description
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is a chemical compound known for its applications in various fields such as chemistry, biology, and industry. It is characterized by its molecular structure, which includes a diethoxyphosphoryl group attached to a methyl 4-nitrobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate typically involves the reaction of diethoxyphosphoryl chloride with methyl 4-nitrobenzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Major Products
Substitution: Products include various substituted benzenesulfonates depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles. The diethoxyphosphoryl group acts as an electrophile, facilitating nucleophilic attack on the compound. This leads to the formation of various substituted products depending on the nucleophile involved. The nitro group can also undergo reduction, leading to the formation of amine derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- Methyl p-toluenesulfonate
- Methyl p-nitrotosylate
Uniqueness
(Diethoxyphosphoryl)methyl 4-nitrobenzenesulfonate is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H16NO8PS |
---|---|
Molecular Weight |
353.29 g/mol |
IUPAC Name |
diethoxyphosphorylmethyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C11H16NO8PS/c1-3-18-21(15,19-4-2)9-20-22(16,17)11-7-5-10(6-8-11)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PCSRNGSAQYCZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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